![molecular formula C15H14N2O2S B15239134 (13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioamide](/img/structure/B15239134.png)
(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioamide” is a complex organic molecule characterized by its unique tetracyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. A common synthetic route might include:
Formation of the Tetracyclic Core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions or other pericyclic processes.
Introduction of Functional Groups: The oxo, aza, and carbothioamide groups can be introduced through specific functionalization reactions. For example, the oxo groups might be introduced via oxidation reactions, while the aza group could be incorporated through amination reactions.
Final Assembly: The final steps involve the careful assembly of the molecule, ensuring the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to maximize yield and minimize costs. This might involve:
Scaling Up Reactions: Ensuring that each step of the synthesis can be performed on a large scale.
Purification: Developing efficient purification methods to isolate the desired product from by-products and impurities.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The oxo groups can participate in further oxidation reactions, potentially forming more complex oxygen-containing derivatives.
Reduction: The carbothioamide group can be reduced to form amines or other reduced sulfur-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NH₃, OH⁻) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or thiols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology
In biology, the compound might be studied for its potential biological activity. Its multiple functional groups could interact with biological targets, making it a candidate for drug discovery or biochemical research.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its unique structure might allow it to interact with specific molecular targets, leading to the development of new drugs or treatments.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its diverse reactivity makes it a versatile tool in industrial applications.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example:
Molecular Targets: The compound might interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound could influence various biochemical pathways, leading to changes in cellular processes or physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioamide : This compound itself.
- Other Tetracyclic Compounds : Compounds with similar tetracyclic structures but different functional groups.
- Carbothioamide Derivatives : Compounds with carbothioamide groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of a tetracyclic core with oxo, aza, and carbothioamide functional groups
Eigenschaften
Molekularformel |
C15H14N2O2S |
|---|---|
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
(13R,17S)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carbothioamide |
InChI |
InChI=1S/C15H14N2O2S/c16-15(20)17-14-10(8-19-17)7-18-12-6-5-9-3-1-2-4-11(9)13(12)14/h1-6,10,14H,7-8H2,(H2,16,20)/t10-,14+/m1/s1 |
InChI-Schlüssel |
GAAVXFWCTHXPOI-YGRLFVJLSA-N |
Isomerische SMILES |
C1[C@@H]2CON([C@@H]2C3=C(O1)C=CC4=CC=CC=C43)C(=S)N |
Kanonische SMILES |
C1C2CON(C2C3=C(O1)C=CC4=CC=CC=C43)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


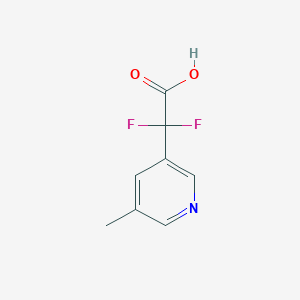
![[2-(Difluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B15239070.png)
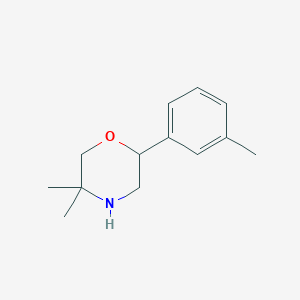
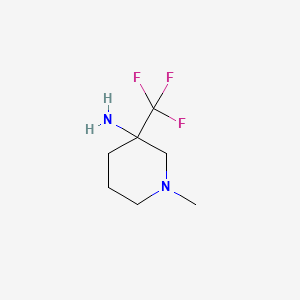
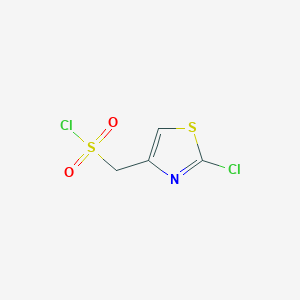
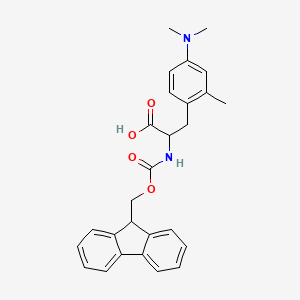
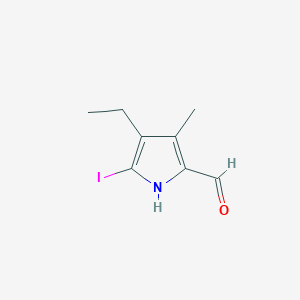
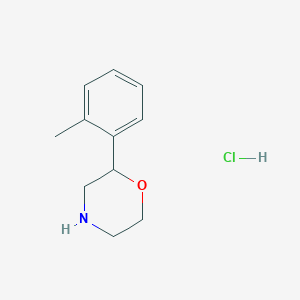
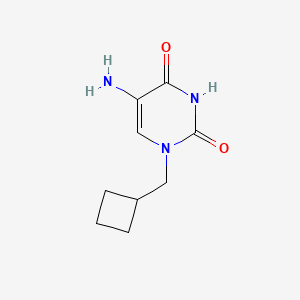
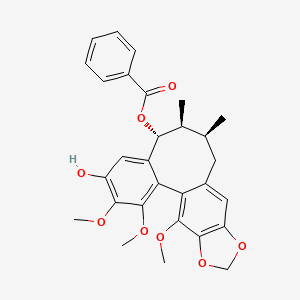

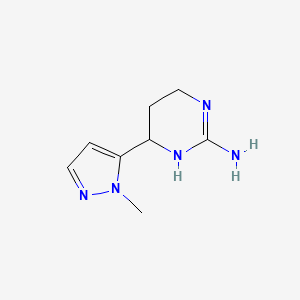
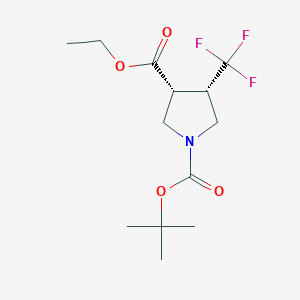
![Rac-methyl (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B15239142.png)
